2-Azidothiazole
Overview
Description
2-Azidothiazole is a compound that serves as a precursor for various chemical reactions, particularly in the synthesis of 1,2,3-triazoles. It is a part of the azidothiazole family, which are heteroarenes known for their high nitrogen content and potential utility in various chemical transformations . The azido group in these compounds is a versatile functional group that can participate in a variety of chemical reactions, including click chemistry to form triazole rings .
Synthesis Analysis
The synthesis of 2-azidothiazole derivatives can be achieved through the diazotization of 2-aminothiazoles followed by a reaction with sodium azide . The conditions for diazotization are carefully selected based on the nature of the substituents present in the thiazoles. This method provides a straightforward approach to obtaining 2-azidothiazole derivatives, which can then be used in further chemical synthesis, such as base-catalyzed condensation reactions to yield new triazole-containing compounds .
Molecular Structure Analysis
The molecular structure of 2-azidothiazole and its derivatives is characterized by the presence of the azido functional group attached to the thiazole ring. The azido group is known for its reactivity and can undergo transformation into various other functional groups. In the case of 2,5,2'-triazido-1,1'-azo-1,3,4-triazole, X-ray diffraction studies have shown that there is a strong delocalization of the azo π bond, indicating the presence of extended conjugation within the molecule .
Chemical Reactions Analysis
2-Azidothiazole derivatives are reactive intermediates that can participate in click chemistry reactions to form 1,2,3-triazoles, which are structures of interest due to their potential biological activity . The azido group can also be involved in azide-alkyne cycloaddition reactions, which are a cornerstone of click chemistry, to yield NH-1,2,3-triazoles . Additionally, the azido group can undergo azide-tetrazole equilibrium, which is a process that can be influenced by solvent effects and is initiated by a π-atomic orbital overlap .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-azidothiazole derivatives are influenced by their high nitrogen content. These compounds often exhibit high thermal sensitivity and can be highly energetic . The thermal decomposition of azido-1,2,4-triazoles, for example, has been studied both theoretically and experimentally to understand their kinetic behavior and potential as energetic materials . The azido group itself is associated with endothermic behavior and extreme sensitivity, which can be both a challenge and an advantage in the synthesis and handling of these compounds .
Scientific Research Applications
Synthesis of Triazole Precursors
2-Azidothiazole derivatives, synthesized through diazotization of 2-aminothiazoles and reaction with sodium azide, have been studied for their potential in base-catalysed condensation reactions. This process yields new 1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acids, indicating a significant role in the synthesis of triazole precursors (Pokhodylo et al., 2010).
Medicinal Chemistry Applications
The 2-aminothiazole core, related to 2-azidothiazole, is an active pharmacophore in medicinal chemistry and drug discovery. It's a part of many marketed drugs and has recently been explored for therapeutic areas like anticancer, antitumor, antidiabetic, and anticonvulsant activities (Das et al., 2016).
Azido-tetrazole Equilibrium Study
Research into the azido-tetrazole equilibrium in 2-azidothiazole systems has enhanced understanding of factors governing ring closure isomerization. This theoretical investigation aids in comprehending the structural parameters leading to the formation of tetrazoles from azidothiazoles (Abu-eittah et al., 2009).
HIV Treatment Innovations
Studies on 3'-azidothymidine, related to 2-azidothiazole, have led to the development of potent inhibitors against HIV-1. This represents a significant advancement in antiviral drug development, showcasing the potential of azidothiazole derivatives in creating effective HIV treatments (Sirivolu et al., 2013).
Future Directions
The future directions for research on 2-Azidothiazole could include further investigation of its synthesis, chemical reactions, and biological activities. For instance, its potential as an anticancer agent could be explored further . Additionally, the development of novel 2-Azidothiazole derivatives with improved therapeutic properties could be a promising area of research.
properties
IUPAC Name |
2-azido-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N4S/c4-7-6-3-5-1-2-8-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWLDMPZIUKHAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90479701 | |
Record name | 2-Azidothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azidothiazole | |
CAS RN |
58822-97-2 | |
Record name | 2-Azidothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-azido-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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